

tissue distribution and cellular localization of S-(1,2-Dicarboxyethyl)glutathione

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: S-(1,2-Dicarboxyethyl)glutathione

CAS No.: 1115-52-2

Cat. No.: S1503356

[Get Quote](#)

Molecular Identity and Formation

S-(1,2-Dicarboxyethyl)glutathione, also referred to as **succinicGSH**, is a covalent adduct formed between the cellular metabolite fumarate and the antioxidant glutathione (GSH) [1].

The table below summarizes its core biochemical characteristics:

Property	Description
IUPAC Name	S-(1,2-Dicarboxyethyl)glutathione [1]
CAS Registry Number	1115-52-2 [1]
Chemical Structure	A covalent adduct between fumarate and the cysteine thiol of glutathione [1]
Formation Condition	Non-enzymatic, nucleophilic addition reaction under conditions of fumarate accumulation (e.g., FH deficiency) [1]
Key Functional Impact	Depletes cellular glutathione pool, contributes to persistent oxidative stress, and can induce cellular senescence [1]

Experimental Detection and Quantification

The foundational study by [1] provides a detailed methodology for detecting and quantifying DCEG, summarized in the table below.

Experimental Aspect	Detailed Protocol
Cell Models	Immortalized and primary mouse kidney cells with Fh1 deletion (Fh1 Δ/Δ); Human FH-deficient renal cancer cell line UOK262 [1]
Sample Preparation	Steady-state intracellular metabolites extracted for LC-MS analysis [1]
Instrumentation	Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for untargeted metabolomics and targeted analysis [1]

| **Metabolite Identification** | 1. **LC-MS/MS**: Fragmentation pattern analysis showing diagnostic daughter ions for fumarate and GSH [1] 2. **NMR Spectroscopy**: Confirmation of chemical structure via pfgCOSY and pfgTOCSY [1] | | **Quantification** | Targeted LC-MS used to determine that DCEG represents approximately **10% of the total GSH pool** in Fh1 Δ/Δ cells [1] | | **Isotope Tracing** | Cells incubated with uniformly labelled $^{13}\text{C}_5$ -glutamine (precursor for $^{13}\text{C}_4$ -fumarate and $^{13}\text{C}_5$ -glutamate); formation of m+9 labelled DCEG confirmed its biogenesis from these precursors [1] | | **Non-enzymatic Reaction Validation** | $^{13}\text{C}_2$ -fumarate and GSH mixed in physiological buffer with or without cell protein extracts; significant m+2 DCEG formation occurred without enzymes [1] |

Functional Consequences and Known Distributions

The formation of DCEG has significant downstream cellular effects, and its presence has been confirmed in specific disease models.

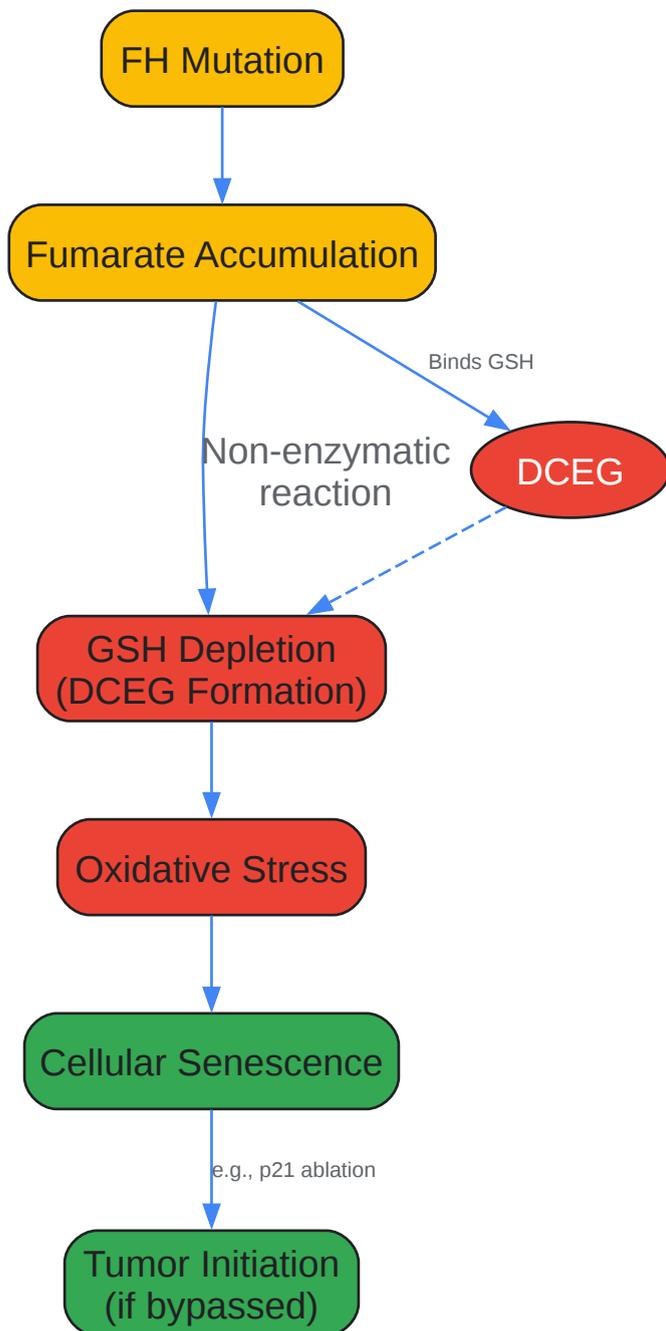
- **Mechanistic Consequences**: DCEG formation represents a **succination** reaction that depletes the available reduced glutathione pool [1]. This depletion leads to a lowered GSH/GSSG ratio, elevated reactive oxygen species (ROS), and chronic oxidative stress [1]. This stress can trigger a

senescence response in vitro and in vivo; bypassing this senescence is a potential step in tumor initiation [1].

- **Known Tissue and Cellular Contexts:** Research has primarily detected DCEG in the context of **FH-deficient renal cancer** [1]. It has been identified in engineered mouse kidney cells and human renal cancer cell lines [1]. One study also identified DCEG bound to the active site of the enzyme **aldose reductase**, suggesting a potential regulatory interaction or detoxification pathway in some tissues [2].
- **Functional Effects on Immune Cells:** A separate study reported that DCEG can enhance **superoxide generation** and influence protein tyrosyl phosphorylation in human neutrophils, suggesting a role in modulating immune cell signaling [3].

Research Gaps and Proposed Pathways

The available data does not provide a complete map of DCEG distribution across all tissues. The diagram below outlines its confirmed formation pathway and known functional impacts.



[Click to download full resolution via product page](#)

Known pathway of DCEG formation and its oncogenic role in FH-deficient contexts.

To address the clear gap in systematic tissue distribution data, the table below proposes a potential experimental framework.

Experimental Goal	Proposed Technical Approach
Tissue-level Localization	Develop antibodies against DCEG for immunohistochemistry (IHC) or utilize advanced imaging mass spectrometry [4].
Cross-species Quantification	Apply the established LC-MS/MS protocol [1] to analyze tissue homogenates (e.g., kidney, liver, spleen) from FH-deficient animal models.
Subcellular Localization	Combine cellular fractionation with targeted LC-MS/MS to determine DCEG concentration in cytosol, mitochondria, and nuclei.
Detection in Biological Fluids	Use targeted LC-MS/MS to screen plasma or serum from animal models and HLRCC patients to assess its potential as a biomarker.

Summary and Research Outlook

In summary, **S-(1,2-Dicarboxyethyl)glutathione** is a well-defined oncometabolite adduct in FH-deficient renal cancer, with established methods for its study. The primary research need is a systematic investigation into its full tissue distribution and subcellular localization.

Future work could focus on developing specific antibodies for spatial mapping and applying validated LC-MS/MS methods to a broader range of biological samples from relevant disease models.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Fumarate induces redox-dependent senescence by ... [nature.com]
2. Structure of a glutathione conjugate bound to the active site of ... [pubmed.ncbi.nlm.nih.gov]
3. Effect of S-(1,2-dicarboxyethyl) glutathione and ... [pubmed.ncbi.nlm.nih.gov]

4. Reliable Quantification of Protein Expression and Cellular ... | PLOS One [journals.plos.org]

To cite this document: Smolecule. [tissue distribution and cellular localization of S-(1,2-

Dicarboxyethyl)glutathione]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1503356#tissue-distribution-and-cellular-localization-of-s-1-2-dicarboxyethyl-glutathione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com